molecular formula C11H19N3O B2515114 N,N-Dimethyl-2-(4-prop-2-ynylpiperazin-1-yl)acetamide CAS No. 2160128-24-3

N,N-Dimethyl-2-(4-prop-2-ynylpiperazin-1-yl)acetamide

Cat. No. B2515114
CAS RN: 2160128-24-3
M. Wt: 209.293
InChI Key: MMUJWMXPTAQNNT-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-2-(4-prop-2-ynylpiperazin-1-yl)acetamide” is a chemical compound with the molecular formula C11H19N3O. It is related to N,N-Dimethyl-2-(4-piperidinyl)acetamide .


Synthesis Analysis

The synthesis of piperazine derivatives, which are related to this compound, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions of dimethylacetamide, a related compound, are typical of N,N-disubstituted amides . Hydrolysis of the acyl-N bond occurs in the presence of acids .

properties

IUPAC Name

N,N-dimethyl-2-(4-prop-2-ynylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-4-5-13-6-8-14(9-7-13)10-11(15)12(2)3/h1H,5-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUJWMXPTAQNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1CCN(CC1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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